molecular formula C13H13N3O5 B2384394 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione

2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione

Cat. No.: B2384394
M. Wt: 291.26 g/mol
InChI Key: CWKLCBJZEKEMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GI-570310: is a bioactive small molecule known for its significant role in scientific research. It is primarily used in the study of glucosidase enzymes, which are crucial in various biological processes. The compound has a molecular formula of C13H13N3O5 and a molecular weight of 291.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods: Industrial production of GI-570310 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: GI-570310 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in GI-570310.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

GI-570310 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Plays a role in studying glucosidase enzymes, which are involved in carbohydrate metabolism.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to glucosidase enzyme dysfunction.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of GI-570310 involves its interaction with glucosidase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition affects the breakdown of carbohydrates, leading to various biological effects. The molecular targets include specific amino acid residues in the enzyme’s active site, and the pathways involved are related to carbohydrate metabolism .

Comparison with Similar Compounds

    GI-570311: Another glucosidase inhibitor with a slightly different structure.

    GI-570312: Known for its higher potency compared to GI-570310.

    GI-570313: Exhibits similar biological activity but with different pharmacokinetic properties.

Uniqueness of GI-570310: GI-570310 is unique due to its specific binding affinity to glucosidase enzymes and its well-documented effects in scientific research. Its stability and ease of synthesis also make it a preferred choice for various applications .

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c17-12-10-2-1-9(16(19)20)7-11(10)13(18)15(12)8-14-3-5-21-6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKLCBJZEKEMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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